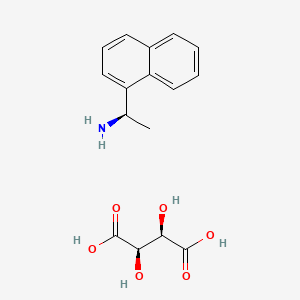
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine is a chiral compound with significant importance in various fields of chemistry and biology. The compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioic acid, which is a stereoisomer of tartaric acid, and (1R)-1-naphthalen-1-ylethanamine, a chiral amine derived from naphthalene. This unique combination of a chiral acid and a chiral amine makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine typically involves the resolution of racemic mixtures to obtain the desired enantiomers. One common method is the use of chiral resolving agents such as (L)-(+)-tartaric acid to separate the enantiomers of 1-naphthalen-1-ylethanamine . The resolved amine is then reacted with (2R,3R)-2,3-dihydroxybutanedioic acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques such as crystallization or chromatography to separate the enantiomers. The resolved enantiomers are then combined under optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-derived ketones, while reduction can produce naphthalene-derived alcohols .
Scientific Research Applications
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which (2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-dihydroxybutanedioic acid
- (1S)-1-naphthalen-1-ylethanamine
- Meso-2,3-dihydroxybutanedioic acid
Uniqueness
What sets (2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine apart from similar compounds is its unique combination of chiral centers, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
1184950-53-5 |
|---|---|
Molecular Formula |
C16H19NO6 |
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C12H13N.C4H6O6/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;5-1(3(7)8)2(6)4(9)10/h2-9H,13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
InChI Key |
GVGRBXONPMYDEB-KZKMUFAMSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


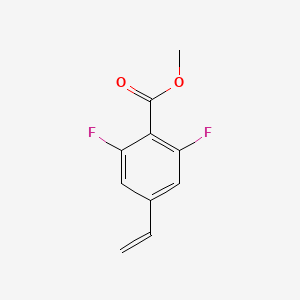
![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
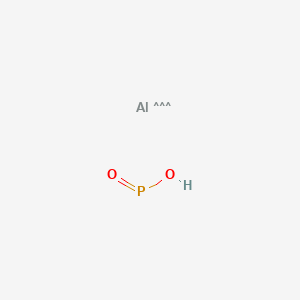
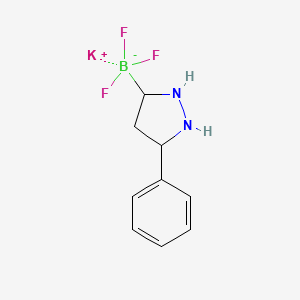

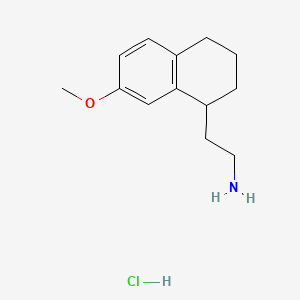
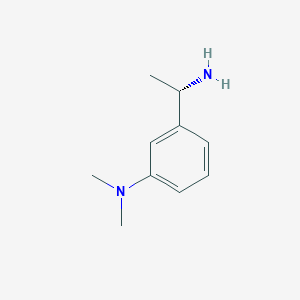

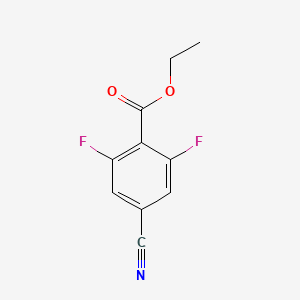
![[C1MIm]TfAc](/img/structure/B15132141.png)
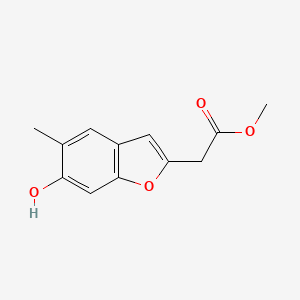
![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)
